Msh, gamma, (15-26)
Description
Properties
CAS No. |
125636-77-3 |
|---|---|
Molecular Formula |
C36H60N14O21 |
Molecular Weight |
1024.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N14O21/c1-14(28(62)40-6-26(60)44-16(36(70)71)2-3-23(38)57)43-25(59)5-41-30(64)17(8-51)47-32(66)19(10-53)45-27(61)7-42-31(65)18(9-52)48-34(68)21(12-55)50-35(69)22(13-56)49-33(67)20(11-54)46-29(63)15(37)4-24(39)58/h14-22,51-56H,2-13,37H2,1H3,(H2,38,57)(H2,39,58)(H,40,62)(H,41,64)(H,42,65)(H,43,59)(H,44,60)(H,45,61)(H,46,63)(H,47,66)(H,48,68)(H,49,67)(H,50,69)(H,70,71)/t14-,15-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
KJWDCBVOGFIVKY-YTCCEPPISA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Other CAS No. |
125636-77-3 |
sequence |
NSSSSGSSGAGQ |
Synonyms |
Asn-Ser(4)-Gly-Ser(2)-Gly-Ala-Gly-Gln-COOH gamma-3-melanotropin (15-26) MSH, gamma, (15-26) |
Origin of Product |
United States |
Overview of Gamma Melanocyte Stimulating Hormone Peptides: Context for Gamma Msh 15 26
Historical Discovery and Classification within Melanocortin Peptides
The melanocortin peptides, including α-MSH, β-MSH, and γ-MSH, were initially identified based on their ability to stimulate melanocytes, the pigment-producing cells in the skin and hair. ahajournals.orgwikipedia.org This led to their classification as melanocyte-stimulating hormones. wikipedia.org Over time, research has revealed that their biological activities extend far beyond pigmentation. physiology.org
The melanocortin system is a complex network composed of the melanocortin peptides, five distinct melanocortin receptors (MC1R to MC5R), and endogenous antagonists. physiology.org Each melanocortin peptide exhibits different affinities for these receptors, leading to a wide range of biological responses. bachem.com All melanocortins share a conserved core amino acid sequence, His-Phe-Arg-Trp, which is critical for their biological activity. physiology.org
Proopiomelanocortin (POMC) as the Precursor for Gamma-Melanocortin Peptides
All melanocortin peptides, including the various forms of γ-MSH, are derived from a large precursor protein called proopiomelanocortin (POMC). wikipedia.orgbioscientifica.com The POMC gene encodes this polypeptide, which undergoes extensive, tissue-specific post-translational processing. bioscientifica.comwikipedia.org This processing involves cleavage by prohormone convertases, such as PC1/3 and PC2, at specific sites within the POMC molecule. bioscientifica.comoup.com
The cleavage of POMC is a highly regulated process that results in the generation of multiple biologically active peptides. bioscientifica.comfrontiersin.org In addition to the melanocortins (α-, β-, and γ-MSH), POMC processing also yields adrenocorticotropic hormone (ACTH) and β-endorphin. bioscientifica.com The specific peptides produced depend on the tissue and the enzymes present. For instance, in the anterior pituitary, POMC is primarily cleaved by PC1 to produce ACTH and β-lipotropin. bioscientifica.com In other tissues, such as the intermediate lobe of the pituitary and the hypothalamus, further processing by PC2 yields α-MSH and other peptides. oup.comfrontiersin.org The N-terminal region of POMC contains the sequence for γ-MSH. bioscientifica.com
General Characteristics of Gamma-Melanocortin Peptide Variants (e.g., γ1-, γ2-, γ3-MSH)
Several variants of gamma-melanocortin have been identified, primarily designated as γ1-MSH, γ2-MSH, and γ3-MSH. ingentaconnect.com These variants arise from the differential processing of the N-terminal fragment of POMC. mdpi.com
γ1-MSH is an 11-amino acid peptide. mdpi.com
γ2-MSH is a 12-amino acid peptide, representing the N-terminal portion of γ3-MSH. mdpi.com
γ3-MSH is a larger, 23-residue glycosylated peptide from which γ1- and γ2-MSH are derived. mdpi.com
These γ-MSH peptides are recognized as endogenous ligands for the melanocortin-3 receptor (MC3R), with studies showing their selectivity for MC3R over MC4R and MC5R. mdpi.comabbiotec.com Research indicates the importance of specific amino acid residues, including Met3, His5, Phe6, Arg7, and Trp8, for the functional activity of γ2-MSH at human melanocortin receptors. mdpi.com The physiological significance of γ-MSH peptides is an active area of investigation, with studies suggesting their involvement in cardiovascular regulation and inflammation. ahajournals.orgfrontiersin.org For example, γ-MSH has been shown to be a natriuretic peptide, meaning it promotes the excretion of sodium in the urine, and its deficiency has been linked to salt-sensitive hypertension in animal models. ahajournals.orgjci.org
The specific peptide fragment, γ-MSH (15-26) , represents a C-terminal extension of the core γ-MSH sequence. abbiotec.com Its precise biological functions and receptor interactions continue to be a subject of scientific inquiry.
Biochemical and Molecular Foundations of Gamma Msh 15 26 Activity
The journey of gamma-melanocyte-stimulating hormone (γ-MSH) from a large precursor protein to a biologically active peptide is a tightly regulated process involving specific enzymes and chemical modifications. This section explores the key steps in the biosynthesis and post-translational processing of γ-MSH peptides.
Role of Prohormone Convertases (PC1, PC2) in Peptide Generation
Gamma-MSH is derived from a large precursor protein called pro-opiomelanocortin (POMC). novusbio.com The generation of γ-MSH and other related peptides from POMC is a multi-step process that relies on the activity of a family of enzymes known as prohormone convertases (PCs). nih.gov These enzymes, specifically PC1 (also known as PC3) and PC2, are serine proteases that cleave the POMC precursor at specific sites.
The process is tissue-specific, meaning the final peptide products depend on which convertases are present. In the pituitary gland, PC1 initiates the process by cleaving POMC into larger fragments, including a large N-terminal peptide, adrenocorticotropic hormone (ACTH), and β-lipotropin. nih.gov Subsequently, PC2 acts on the N-terminal fragment to generate γ-MSH. nih.gov This sequential cleavage ensures the precise and controlled release of various biologically active peptides from a single precursor. The absence of PC2 leads to a deficiency in γ-MSH, highlighting its critical role in the production of this specific peptide. nih.gov
N-acetylation and C-terminal Amidation Modifications
Following the cleavage from the POMC precursor, γ-MSH can undergo further modifications known as post-translational modifications. These chemical alterations are crucial for the stability and biological activity of the peptide. Two common modifications for melanocortin peptides are N-acetylation and C-terminal amidation. nih.govfrontiersin.org
N-acetylation involves the addition of an acetyl group to the N-terminus of the peptide. frontiersin.orgsigmaaldrich.com This modification can protect the peptide from degradation by enzymes and can also influence its interaction with its receptor. sigmaaldrich.com For instance, acetylated α-MSH is more resistant to degradation than its non-acetylated form. mdpi.com
C-terminal amidation is the addition of an amide group to the C-terminus of the peptide. sigmaaldrich.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can prevent enzymatic degradation and is often essential for the biological activity of many peptides. sigmaaldrich.com
The specific post-translational modifications that γ-MSH undergoes can vary, leading to different forms of the peptide with potentially distinct biological activities.
Receptor Interaction and Signal Transduction Cascades
The biological effects of γ-MSH are initiated by its binding to specific receptors on the surface of target cells. This interaction triggers a cascade of intracellular events, ultimately leading to a physiological response.
Melanocortin Receptor Subtype Affinities and Selectivity (MC1R, MC3R, MC4R, MC5R)
Gamma-MSH exerts its effects by binding to a family of five G protein-coupled receptors known as melanocortin receptors (MCRs), designated MC1R through MC5R. guidetopharmacology.org However, γ-MSH does not bind to all of them with equal affinity. Research has shown that γ-MSH displays the highest affinity for the melanocortin-3 receptor (MC3R). guidetopharmacology.orgfrontiersin.org While it can also bind to other MCRs, its affinity for them is generally lower. For example, γ-MSH binds to MC4R with a lower affinity compared to α-MSH and β-MSH. Some studies suggest that γ-MSH has little to no affinity for MC5R. frontiersin.org This selectivity for MC3R suggests that many of the physiological roles attributed to γ-MSH are mediated through this particular receptor subtype. nih.gov
| Melanocortin Receptor | Relative Affinity for γ-MSH |
|---|---|
| MC1R | Low |
| MC3R | High |
| MC4R | Low |
| MC5R | Very Low/None |
Elucidation of Intracellular Signaling Pathways (e.g., Cyclic AMP, Intracellular Calcium Dynamics)
Upon binding to its primary target, the MC3R, γ-MSH activates intracellular signaling pathways. Like other melanocortin receptors, MC3R is a G protein-coupled receptor that, when activated, typically leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.gov This occurs through the activation of the enzyme adenylyl cyclase. nih.gov The rise in cAMP then activates other downstream effectors, such as protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cellular function. nih.gov
In addition to the cAMP pathway, some studies suggest that melanocortin receptors can also signal through other pathways, including those involving intracellular calcium dynamics. nih.gov For instance, α-MSH has been shown to induce the release of calcium from intracellular stores through a phospholipase C-dependent mechanism. nih.gov While the specific details of γ-MSH-induced calcium signaling are less characterized, the potential for cross-talk between different signaling pathways adds another layer of complexity to its cellular actions. Some evidence also points to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway upon MCR stimulation. plos.org
Investigation of Non-Melanocortin Receptor Interactions (e.g., Opioid Receptors, RFamide Receptors)
While the primary actions of γ-MSH are mediated through melanocortin receptors, there is some speculation that it may also interact with other, non-melanocortin receptor systems. For instance, some reports have noted cardiovascular effects of γ-MSH that may be mediated by a yet-unidentified melanocortin receptor or a different receptor entirely. nih.gov The structural similarities between melanocortin peptides and other neuropeptides raise the possibility of cross-reactivity with their respective receptors, such as opioid or RFamide receptors. However, concrete evidence for direct, high-affinity interactions of γ-MSH with these non-melanocortin receptors is currently limited and requires further investigation.
Hypothesized Novel Receptors for Gamma-MSH Peptides
While gamma-melanocyte-stimulating hormone (γ-MSH) peptides are recognized as agonists for the melanocortin receptors (MCRs), with a notable affinity for the MC3R subtype, a growing body of evidence suggests that their biological activities may not be exclusively mediated through these classical pathways. kuleuven.beguidetopharmacology.orgjci.orgphysiology.org This has led to the hypothesis that novel, yet-to-be-characterized receptors for γ-MSH peptides may exist. Research in this area points towards the existence of distinct binding sites and signaling mechanisms that differ from the established MCR family.
One of the most compelling lines of evidence for a novel γ-MSH receptor comes from studies on rat pituitary tumor cells (GH3). In these cells, γ3-MSH was found to induce a sustained increase in intracellular free calcium levels. kuleuven.be Notably, this effect was not blocked by SHU9119, a known antagonist of MC3R and MC4R, in half of the responsive cells, suggesting the involvement of a different receptor. kuleuven.be Furthermore, RT-PCR analysis failed to detect the presence of mRNA for MC2R, MC3R, and MC4R in these cells. kuleuven.be
Further investigation into the structure-activity relationship of γ-MSH analogues in GH3 cells revealed that the canonical His-Phe-Arg-Trp amino acid sequence, which is crucial for activating classical MCRs, is not essential for the observed effects of γ2-MSH. kuleuven.be Instead, the methionine at position 3 was identified as a critical residue. kuleuven.be These pharmacological characteristics provide strong evidence for the expression of a novel, G protein-coupled receptor for γ-MSH in these cells. kuleuven.be
Beyond the pituitary, there is also an indication that γ-MSH peptides may interact with other receptor systems. For instance, γ1-MSH has been shown to bind to opioid receptors in rat brain tissue homogenates. caymanchem.com This interaction suggests a potential cross-talk between the melanocortin and opioid systems, and that some of the central effects of γ-MSH may be mediated through these non-melanocortin receptors.
The table below summarizes the key findings that support the hypothesis of novel receptors for γ-MSH peptides.
| Experimental Model | Key Findings | Implication |
| Rat Pituitary Tumor Cells (GH3) | γ3-MSH-induced increase in intracellular calcium is not consistently blocked by the MC3R/MC4R antagonist SHU9119. kuleuven.be | Suggests the presence of a receptor distinct from MC3R and MC4R. |
| Rat Pituitary Tumor Cells (GH3) | Absence of detectable mRNA for MC2R, MC3R, and MC4R. kuleuven.be | The observed cellular response is unlikely to be mediated by these known melanocortin receptors. |
| Rat Pituitary Tumor Cells (GH3) | The His-Phe-Arg-Trp core sequence of γ2-MSH is not essential for activity, while Met³ is critical. kuleuven.be | The pharmacological profile of this putative receptor differs significantly from that of classical MCRs. |
| Rat Brain Tissue Homogenates | γ1-MSH exhibits binding affinity for opioid receptors. caymanchem.com | Indicates that some central nervous system effects of γ-MSH could be mediated through the opioid receptor system. |
It is important to note that while these findings strongly suggest the existence of novel receptors for γ-MSH peptides, the specific receptor subtypes and their physiological relevance are still under investigation. The identity of these hypothesized receptors remains to be fully elucidated, and further research is required to isolate, clone, and characterize them. The potential for γ-MSH peptides to interact with multiple receptor systems underscores the complexity of their biological functions.
Physiological and Biological Functions Mediated by Gamma Melanocortin Peptides, Including Relevance to Gamma Msh 15 26
Regulation of Fluid and Electrolyte Homeostasis
Gamma-MSH peptides are key regulators of sodium balance and blood pressure. nih.gov A high-sodium diet triggers an increase in pituitary POMC production and elevates plasma γ-MSH levels in rodents, suggesting a natural role in responding to excess salt intake. researchgate.netphysiology.org This system's disruption, either through genetic or pharmacological means, leads to salt-sensitive hypertension, highlighting its importance in cardiovascular and renal homeostasis. researchgate.netphysiology.org
Gamma-MSH peptides possess significant natriuretic properties, meaning they promote the excretion of sodium in the urine. ahajournals.org This effect is critical for managing the body's response to high salt intake. medchemexpress.comnih.gov The primary mechanism is thought to involve the activation of MC3R. frontiersin.org Evidence supports two potential pathways for this action: a direct effect on the kidneys or an indirect effect via central neural pathways. nih.govnih.gov
Direct infusion of γ-MSH into the renal artery causes an increase in sodium excretion from that kidney, suggesting a direct modulatory role on renal tubules. nih.govresearchgate.net This effect can be blocked by MC3R antagonists. researchgate.net Furthermore, a high-sodium diet not only increases circulating γ-MSH but also upregulates the expression of MC3R in the kidney's inner medullary collecting duct, which would amplify the peptide's natriuretic effect. nih.govphysiology.org However, some studies have failed to detect MC3R expression in certain kidney cell lines, proposing that the natriuretic effect may be primarily driven by γ-MSH acting on the brain to inhibit sympathetic nerve signals that would otherwise promote sodium reabsorption in the kidneys. nih.gov
The regulation of blood pressure by γ-MSH peptides involves both central and peripheral actions. ahajournals.org Centrally, γ-MSH is known to stimulate sympathetic outflow, which can lead to an increase in blood pressure. researchgate.netphysiology.org However, the peptide's role in the context of high salt intake reveals a more complex, protective function.
In states of γ-MSH deficiency, a high-salt diet leads to a significant rise in mean arterial pressure (MAP), a condition known as salt-sensitive hypertension. researchgate.netahajournals.org This hypertension can be corrected by the administration of γ-MSH. researchgate.net This corrective action is likely mediated through a central mechanism, as the blood pressure reduction occurs rapidly, seemingly independent of the slower natriuretic effect. ahajournals.org The entire system, including the peptide and its receptor, appears crucial, as mice lacking the MC3R also develop salt-sensitive hypertension, but in this case, γ-MSH administration does not correct the high blood pressure. researchgate.net
| Condition | Diet | Plasma γ-MSH Level | Mean Arterial Pressure (MAP) | Reference |
|---|---|---|---|---|
| Wild-Type Mice | Low Sodium | Normal | Normal | researchgate.net |
| Wild-Type Mice | High Sodium | Increased (~2x) | Normal | researchgate.net |
| γ-MSH Deficient Mice (PC2-/-) | Low Sodium | Reduced | Normal | researchgate.net |
| γ-MSH Deficient Mice (PC2-/-) | High Sodium | Reduced (No Increase) | Markedly Elevated | researchgate.net |
| Bromocriptine-Treated Rats (γ-MSH suppression) | High Sodium | Deficient | Markedly Elevated (~132 mmHg) | ahajournals.org |
Gamma-MSH peptides also interact with the adrenal system, specifically influencing aldosterone (B195564) secretion. nih.govinterscienceinstitute.com Aldosterone is a key hormone that promotes sodium retention and increases blood pressure. Pro-γ-MSH has been shown to stimulate aldosterone secretion from the normal adrenal cortex, but only when adrenocorticotropic hormone (ACTH) is also present. nih.gov
Interestingly, in adrenal cells from certain aldosteronomas (aldosterone-producing tumors), this stimulatory effect of pro-γ-MSH is independent of ACTH. nih.gov Studies have found that patients with idiopathic hyperaldosteronism (IHA) can have significantly higher plasma levels of immunoreactive γ-MSH compared to normotensive individuals or patients with essential hypertension. nih.gov In vitro, human Lys-γ3-MSH stimulated a dose-dependent increase in aldosterone secretion from adenoma cells of a patient with high circulating γ-MSH levels. nih.gov This suggests that γ-MSH peptides could be a pathogenic factor in some forms of primary aldosteronism. nih.gov The proposed mechanism involves the activation of cholesteryl ester hydrolase, which increases the availability of cholesterol for steroid hormone production. nih.gov
Central and Peripheral Mechanisms in Blood Pressure Regulation
Immunomodulatory and Anti-Inflammatory Actions
Beyond their cardiovascular and renal functions, melanocortins, including γ-MSH, possess glucocorticoid-independent immunomodulatory and anti-inflammatory properties. frontiersin.org These effects are mediated by the activation of melanocortin receptors on immune cells and within the central nervous system. frontiersin.org The anti-inflammatory actions of γ-MSH are primarily transduced through the MC3R. nih.gov
Gamma-MSH peptides can effectively reduce inflammatory responses by targeting leukocyte activity. In a murine model of peritonitis, γ2-MSH was shown to cause a dose-dependent reduction in the migration of polymorphonuclear leukocytes (neutrophils). frontiersin.org This effect was also observed in a model of experimental gout, where ligands for MC3R inhibited the aggregation of polymorphonuclear cells in the peritoneal cavity. mdpi.com The selective MC3R agonist [D-Trp8]-γ-MSH has been shown to suppress systemic and local inflammation, limiting leukocyte accumulation in the aorta. idexlab.com This inhibitory action is blocked by MC3R antagonists, confirming the receptor's role in mediating this effect. frontiersin.org
A key aspect of γ-MSH's anti-inflammatory function is its ability to suppress the production of pro-inflammatory signaling molecules. The reduction in leukocyte migration is directly associated with a decrease in the levels of key chemokines and cytokines. frontiersin.org
Specifically, γ2-MSH has been shown to inhibit the release of Interleukin-1β (IL-1β) and Keratinocyte Chemoattractant (KC), a potent neutrophil attractant in mice. frontiersin.org This effect is mediated by MC3R, as antagonists block this suppressive action. frontiersin.org Furthermore, intravenous infusion of γ2-MSH can attenuate LPS-induced increases in plasma nitric oxide (NO) levels, another key inflammatory mediator. frontiersin.org Studies using the selective MC3R agonist [D-Trp8]-γ-MSH confirmed that it attenuates the release of KC from peritoneal macrophages challenged with urate crystals. nih.gov This demonstrates that γ-MSH peptides can directly act on macrophages via MC3R to curb the production of inflammatory mediators. frontiersin.orgnih.gov
| Peptide/Agonist | Inflammatory Stimulus | Effect | Mediator(s) Suppressed | Receptor Implicated | Reference |
|---|---|---|---|---|---|
| γ2-MSH | Peritonitis Model | Attenuation of leukocyte migration | KC, IL-1β | MC3R/MC4R | frontiersin.org |
| γ2-MSH | LPS (Endotoxin) | Reversal of hypotension and tachycardia | IL-1β, Nitric Oxide (NO) | Not specified | frontiersin.org |
| [D-Trp8]-γ-MSH (Selective MC3R agonist) | Urate Crystals | Inhibition of KC release | KC | MC3R | nih.gov |
| [D-Trp8]-γ-MSH | Urate Crystals | Inhibition of polymorphonuclear cell accumulation | Not specified | MC3R | nih.gov |
Central Regulation of Febrile Responses
Gamma-melanocortin peptides, alongside other melanocortins like α-MSH and ACTH, play a significant role in the central regulation of fever. nih.govimrpress.com Excessive fever can be harmful, and the body has counter-regulatory systems to control the febrile response, largely orchestrated within the central nervous system (CNS). nih.gov
Intraseptal microinfusion of γ-MSH has been shown to reduce fever, indicating its antipyretic properties. imrpress.com While the precise mechanism is not fully understood, it is thought that central melanocortins like γ-MSH may influence descending neuronal pathways that inhibit thermoeffector pathways. imrpress.com Both central and peripheral administration of γ-MSH have been reported to reduce fever. imrpress.com The antipyretic effect of peripherally administered γ-MSH may be partly explained by its potential to potentiate ACTH-induced corticosterone (B1669441) secretion, as glucocorticoids are known to have antipyretic effects. imrpress.com
Studies have shown that during endotoxin-induced fever, there is an increased central responsiveness to the antipyretic actions of melanocortins. nih.gov This suggests a physiological role for endogenous central melanocortins in limiting the febrile response. nih.gov The antipyretic effect appears to be mediated by MCRs located within the brain, independent of the pituitary-adrenal axis modulation. nih.gov
Central Nervous System Roles
Beyond fever regulation, gamma-melanocortin peptides are involved in a variety of functions within the central nervous system.
Influence on Energy Balance and Appetite Pathways
The melanocortin system is a key regulator of energy homeostasis, influencing both energy intake and expenditure. researchgate.netoup.com Pro-opiomelanocortin (POMC) neurons in the hypothalamus are central to this regulation. researchgate.netfrontiersin.org γ-MSH, through its interaction with the melanocortin-3 receptor (MC3R), plays a role in appetite regulation. researchgate.netmdpi.com
Studies in chicks have demonstrated that intracerebroventricular (i.c.v.) administration of γ2-MSH leads to a decrease in food intake, suggesting an anorexigenic effect. researchgate.netnih.gov This effect is thought to be mediated by the MC3R, highlighting its importance in appetite control. researchgate.netnih.gov In mammals, the role of γ-MSH in appetite regulation is considered more complex. researchgate.net However, it is recognized that γ-MSH, by binding to MC3R, contributes to the regulation of appetite and energy expenditure. mdpi.com
The melanocortin system, including γ-MSH, also influences the sympathetic nervous system, which is involved in regulating energy metabolism. frontiersin.org
Neurotrophic Effects and Neurite Outgrowth Promotion
Melanocortin peptides have demonstrated neurotrophic properties, including the promotion of neurite outgrowth. Studies have shown that α-MSH can stimulate neurite outgrowth in neuroblastoma cells and chromaffin cells. uu.nlcore.ac.uknih.gov This effect is believed to be mediated through the activation of melanocortin receptors and the subsequent modulation of intracellular signaling pathways, such as the cAMP pathway. uu.nl While much of the research has focused on α-MSH, the shared mechanisms of action among melanocortin peptides suggest a potential role for γ-MSH in these processes as well. The activation of MC4R, a receptor for various melanocortins, has been linked to neuroprotective effects and the facilitation of neurite-like outgrowth. researchgate.net
Involvement in Analgesic Mechanisms
Gamma-MSH peptides have been implicated in the modulation of pain perception. Research has shown that γ2-MSH can produce a central analgesic effect. nih.gov Interestingly, this analgesic effect appears to be independent of melanocortin and opioid receptors and is instead mediated through a GABA-ergic pathway. nih.gov Specifically, the analgesic response to γ2-MSH was blocked by a GABA-A antagonist. nih.gov
Other studies have reported that γ1-MSH exhibits short-term analgesic activity in vivo. abbiotec.com The fragment [Tyr(6)]-γ2-MSH(6-12) has shown dual effects, with hyperalgesia at low doses and analgesia at high doses. nih.gov This analgesic activity was reversible by a kyotorphin (B1673678) receptor antagonist. nih.gov
Contribution to Cognitive Processes (e.g., Learning and Memory)
The melanocortin system is involved in cognitive functions, including learning and memory. abbiotec.comgenscript.com Melanocortin peptides can facilitate learning and memory processes. abbiotec.comgenscript.com While much of the direct research has centered on α-MSH and its interaction with MC4R in the hippocampus, the findings have broader implications for the melanocortin system as a whole. frontiersin.orgresearchgate.net Activation of MC4R by melanocortin agonists has been shown to improve learning and memory in animal models of brain ischemia. researchgate.net Given that γ-MSH peptides are part of the melanocortin family, they are likely to contribute to these cognitive functions, although their specific role and mechanisms may differ from those of α-MSH.
Other Systemic Biological Activities
Beyond the central nervous system, gamma-melanocortin peptides are involved in a range of other systemic biological activities. These include roles in cardiovascular regulation, inflammation, and immune responses. abbiotec.comfrontiersin.orgahajournals.org For instance, γ-MSH has been shown to have hypertensive and tachycardic effects and can influence sodium balance and blood pressure through the activation of MC3R. medchemexpress.com Additionally, melanocortin peptides, including γ-MSH, possess anti-inflammatory and immunomodulatory properties. frontiersin.orgnih.gov They can affect inflammatory and immune responses and have been studied for their potential in peripheral nerve regeneration. abbiotec.comgenscript.com
Table of Research Findings on Gamma-Melanocortin Peptides
| Biological Function | Peptide/Fragment | Key Findings | Primary Receptor(s) Implicated | References |
|---|---|---|---|---|
| Febrile Response | γ-MSH, γ2-MSH | Reduces fever when administered centrally or peripherally. | MCRs in the brain | imrpress.com, nih.gov |
| Appetite Regulation | γ2-MSH | Decreases food intake (anorexigenic effect). | MC3R | researchgate.net, nih.gov, mdpi.com |
| Neurotrophic Effects | α-MSH (Implications for γ-MSH) | Promotes neurite outgrowth. | MC4R, other MCRs | researchgate.net, uu.nl, core.ac.uk |
| Analgesia | γ1-MSH, γ2-MSH | Exhibits short-term analgesic activity; central analgesia via GABA-ergic mechanism. | GABA-A, Kyotorphin Receptor | abbiotec.com, , nih.gov, nih.gov |
| Cognition | Melanocortins (Implications for γ-MSH) | Facilitates learning and memory. | MC4R | genscript.com, abbiotec.com, frontiersin.org, researchgate.net |
| Cardiovascular Regulation | γ-MSH | Influences blood pressure and heart rate. | MC3R | , frontiersin.org, medchemexpress.com |
| Anti-inflammatory | γ-MSH | Possesses anti-inflammatory and immunomodulatory effects. | MCRs | frontiersin.org, nih.gov |
Effects on Peripheral Nerve Regeneration
Melanocortin peptides, including γ-MSH, have been shown to play a role in the nervous system. weizmann.ac.il Specifically, they have been implicated in facilitating the recovery of motor performance and nerve regeneration in both the central and peripheral nervous systems. weizmann.ac.il Some studies suggest that melanocortins can promote the restoration of injured nerves. The presence of POMC mRNA, the precursor for γ-MSH, has been identified in the spinal cord and dorsal root ganglion, further supporting a potential role in neural pathways. frontiersin.org
Research has indicated that melanocortins may influence the proliferation and differentiation of astrocytes, a type of glial cell in the central nervous system that becomes reactive following injury. weizmann.ac.il While direct studies on the γ-MSH (15-26) fragment are limited, the broader family of melanocortins, including ACTH/MSH-like peptides, has been associated with neuroprotective properties and the promotion of peripheral nerve regeneration. mdpi.com The mechanisms are thought to involve interactions with various cell types crucial for the regenerative process, including Schwann cells. nih.govfrontiersin.org
| Research Finding | Implication for Nerve Regeneration |
| Melanocortins facilitate recovery of motor performance. weizmann.ac.il | Suggests a role in functional recovery after nerve injury. |
| Melanocortins may promote restoration of injured nerves. | Indicates a potential therapeutic application in nerve repair. |
| POMC mRNA is present in the spinal cord and dorsal root ganglion. frontiersin.org | Supports the local production and action of melanocortins in the nervous system. |
| Melanocortins can influence astrocyte activity. weizmann.ac.il | Points to a mechanism involving glial cell modulation in the healing process. |
Low Intrinsic Pigmentary Activity in Mammalian Systems
Despite their name, γ-MSH peptides exhibit low intrinsic melanotropic (pigment-stimulating) activity in mammalian melanoma cells. genscript.comnih.gov This is in contrast to α-MSH and β-MSH, which are potent stimulators of melanin (B1238610) synthesis. mdpi.com The pigmentary function of melanocortins is primarily mediated by the melanocortin 1 receptor (MC1R). mdpi.com While γ-MSH peptides can bind to melanocortin receptors, their effect on pigment production is minimal in mammals. ahajournals.org
Studies on different forms of γ-MSH have revealed that the structure of the C-terminal portion of the peptide is a critical determinant of its pigmentary response. genscript.comnih.gov Research using hamster and mouse melanoma cell lines has demonstrated varied effects of different γ-MSH peptides on tyrosinase activity, a key enzyme in melanin synthesis. nih.gov For instance, γ1-MSH showed no effect, γ2-MSH potentiated the action of β-MSH, and γ3-MSH at high concentrations induced some tyrosinase activity. nih.gov This suggests that while the core sequence is shared among melanocortins, the C-terminal region, which would include the (15-26) fragment, plays a significant role in modulating the peptide's activity at the MC1R. nih.govmdpi.com The conserved His-Phe-Arg-Trp sequence, which is crucial for potent MC1R agonism, is not sufficient on its own, and the subsequent amino acids influence the peptide's pigmentary capabilities. mdpi.com
| Gamma-MSH Peptide | Effect on Tyrosinase Activity in Melanoma Cells |
| γ1-MSH | No effect, alone or with β-MSH. nih.gov |
| γ2-MSH | Inactive alone, but potentiated β-MSH stimulation. nih.gov |
| γ3-MSH | Induced tyrosinase activity at high concentrations. nih.gov |
Perspectives and Future Directions in Gamma Msh 15 26 Research
Elucidation of Comprehensive Functional Roles for Specific Gamma-MSH Fragments
While γ-MSH peptides are known to have low intrinsic melanotropic activity in mammalian melanoma cells, their biological significance extends to other areas. genscript.com Research has indicated potential roles for γ-MSH in cardiovascular control, temperature regulation, satiety, and inflammation. ahajournals.org Specifically, γ-MSH has been identified as a natriuretic peptide, with its plasma concentration increasing in response to a high-sodium diet in rats. ahajournals.org This suggests a role in sodium metabolism and blood pressure regulation. ahajournals.org Furthermore, central administration of γ2-MSH has been shown to inhibit lipopolysaccharide-induced fever, pointing to its antipyretic actions during an inflammatory response. frontiersin.org
Future research will likely focus on delineating the specific functional contributions of fragments like γ-MSH (15-26). This will involve moving beyond the broader activities of the parent γ-MSH molecule to understand how this particular fragment may differentially modulate physiological processes. Investigating its precise role in the complex interplay of the melanocortin system will be crucial for a comprehensive understanding of its physiological relevance.
Advanced Receptor Characterization and Signaling Pathway Mapping
The biological effects of melanocortins are mediated through five distinct G protein-coupled receptors (MC1R-MC5R). nih.gov Unlike α-MSH and β-MSH, which show little selectivity, γ-MSH exhibits significant selectivity for the melanocortin-3 receptor (MC3R). nih.gov The MC3R is expressed in the kidney, and its expression is enhanced by a high-salt diet, which aligns with the natriuretic function of γ-MSH. ahajournals.org The core sequence His-Phe-Arg-Trp is essential for the agonist activity of melanocortin peptides. nih.gov
A key area for future investigation is the detailed characterization of how γ-MSH (15-26) interacts with melanocortin receptors. This includes determining its binding affinities for each of the five receptor subtypes and identifying whether it acts as an agonist, antagonist, or biased agonist. Advanced techniques in molecular pharmacology and structural biology will be instrumental in mapping the precise binding site of γ-MSH (15-26) on the MC3R and other potential receptors. Elucidating the downstream signaling cascades activated by this fragment is also a critical next step. Understanding which G proteins are coupled to the receptor upon binding and the subsequent activation or inhibition of intracellular signaling pathways, such as the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways, will provide a mechanistic basis for its observed physiological effects.
Development of Targeted Pharmacological Tools for Research Applications
The development of selective ligands for melanocortin receptors is an active area of research. nih.gov The design and synthesis of cyclic lactam analogues of γ-MSH have yielded compounds with potent and selective hMC3R agonist activity, as well as hMC3R/hMC5R antagonist activity. nih.gov These efforts highlight the potential to create pharmacological tools that can specifically target the functions mediated by γ-MSH and its receptors.
Q & A
What experimental methodologies are recommended for characterizing the structural stability of Msh, gamma, (15-26) under varying physiological conditions?
Basic Research Question
To assess structural stability, employ circular dichroism (CD) spectroscopy to monitor secondary structure changes across pH gradients (3.0–7.4) and thermal scans (25–45°C). Differential scanning calorimetry (DSC) can quantify thermodynamic stability via melting temperature (Tm) analysis. Use buffer systems mimicking physiological conditions (e.g., 150 mM NaCl, 20 mM phosphate) and include triplicate measurements for reproducibility. Key controls:
- Baseline buffer scans to eliminate interference.
- Comparison with full-length gamma-MSH (1-26) for fragment-specific effects.
- Accelerated degradation studies (e.g., 40°C/75% RH) for stability predictions.
Document instrumentation parameters (e.g., scan rate, bandwidth) following validation guidelines .
How can researchers resolve contradictions in binding affinity data for Msh, gamma, (15-26) across different assay platforms?
Advanced Research Question
Address discrepancies through systematic cross-validation:
Orthogonal techniques : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) under identical buffer conditions.
Standardization : Quantify peptide concentration via amino acid analysis instead of UV absorbance alone.
Assay-specific controls :
- SPR: Test flow rates (20–100 μL/min).
- Radioligand binding: Adjust specific activity (1–5 Ci/mmol).
- Fluorescence polarization: Compare N- vs C-terminal fluorophore tagging.
Analyze results using Bland-Altman plots and establish reproducibility criteria across ≥3 independent labs. Report raw binding isotherms with nonlinear regression parameters .
What statistical approaches are most appropriate for analyzing dose-response relationships in studies involving Msh, gamma, (15-26)?
Basic Research Question
For continuous responses, use a four-parameter logistic model (e.g., EC₅₀, Hill slope). For quantal data (e.g., binary activation), apply probit analysis. Validate assumptions:
- Normal distribution of residuals (Shapiro-Wilk test).
- Homoscedasticity (Levene’s test).
Include confidence intervals for EC₅₀ values and perform power analysis (α=0.05, β=0.2) to determine sample sizes. Use tools like GraphPad Prism or R packages (drc, ggplot2) for visualization .
Table 1. Statistical models for dose-response analysis
| Model | Data Type | Key Outputs | Validation Criteria |
|---|---|---|---|
| Four-parameter logistic | Continuous | EC₅₀, Emax | R² > 0.95 |
| Probit | Quantal | LD₅₀ | χ² goodness-of-fit test |
What strategies optimize reproducibility when studying Msh, gamma, (15-26)'s interaction with melanocortin receptors across independent labs?
Advanced Research Question
Implement a reproducibility framework:
Protocol standardization :
- Pre-register methods (e.g., protocols.io ).
- Use synthetic peptides with ≥95% purity (HPLC-verified).
Data transparency :
- Share raw datasets (e.g., Zenodo, Figshare) with metadata (e.g., buffer composition, instrument calibration dates).
Inter-lab calibration :
- Distribute aliquots of a reference peptide batch.
- Conduct blinded analysis rounds.
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature for methodological precedents .
How should researchers design control experiments to account for non-specific interactions in Msh, gamma, (15-26) bioactivity studies?
Basic Research Question
Include three tiers of controls:
Technical controls :
- Blank runs (no peptide) to assess baseline instrument noise.
- Scrambled-sequence peptides to test sequence specificity.
Biological controls :
- Receptor-negative cell lines.
- Competitive inhibition with excess unlabeled ligand.
Pharmacological controls :
- Co-treatment with selective melanocortin receptor antagonists (e.g., SHU9119).
Validate results across ≥2 independent assays (e.g., cAMP accumulation and calcium flux) .
What computational modeling techniques are validated for predicting conformational changes in Msh, gamma, (15-26) during receptor binding?
Advanced Research Question
Combine molecular dynamics (MD) simulations (e.g., GROMACS) with homology modeling:
MD parameters :
- 100-ns simulations in explicit solvent (TIP3P water model).
- Temperature/pressure coupling (NPT ensemble).
Validation metrics :
- Root-mean-square deviation (RMSD) < 2 Å for backbone stability.
- MM-PBSA binding energy calculations.
Cross-validate with experimental data (e.g., NMR chemical shifts) and use clustering algorithms (e.g., k-means) to identify dominant conformers .
Methodological Notes
- Data contradiction analysis : Apply sensitivity analysis to identify outlier-prone steps (e.g., peptide solubilization methods) and use robust statistical tests (e.g., non-parametric Wilcoxon signed-rank test for non-normal distributions) .
- Ethical reporting : Disclose all conflicts of interest and raw data availability per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
